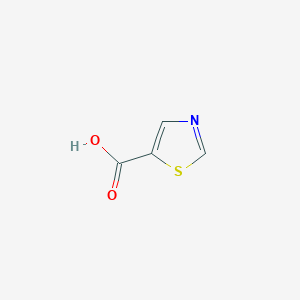

Thiazole-5-carboxylic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-4(7)3-1-5-2-8-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVFSQQHQPPKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162959 | |

| Record name | Thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14527-41-4 | |

| Record name | 5-Thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14527-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Thiazole-5-carboxylic Acid: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Thiazole-5-carboxylic acid is a heterocyclic organic compound that serves as a vital building block in the synthesis of a wide array of biologically active molecules. Its unique thiazole ring structure imparts specific chemical properties that make it an attractive scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its significant role in the development of novel therapeutic agents.

Chemical Structure and Properties

This compound is characterized by a five-membered aromatic ring containing both a sulfur and a nitrogen atom, with a carboxylic acid group attached at the 5-position.

Chemical Structure:

The physicochemical properties of this compound are summarized in the table below, providing key data for researchers and chemists.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C4H3NO2S | --INVALID-LINK-- |

| Molecular Weight | 129.14 g/mol | --INVALID-LINK--, Sigma-Aldrich |

| CAS Number | 14527-41-4 | --INVALID-LINK--, Sigma-Aldrich |

| Appearance | Pale yellow to brown solid/crystalline powder | Chem-Impex, TCI |

| Melting Point | 224 °C (decomposes) | TCI |

| Boiling Point | 107-108 °C at 10 Torr | ChemicalBook |

| pKa (predicted) | 3.07 ± 0.10 | ChemicalBook |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[1] Miscible with water. | |

| InChI Key | YZVFSQQHQPPKNX-UHFFFAOYSA-N | PubChem, Sigma-Aldrich |

| SMILES | O=C(O)c1cncs1 | Sigma-Aldrich |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the lithiation of 5-bromothiazole followed by carboxylation with carbon dioxide. This halogen-metal exchange reaction provides a direct route to the desired carboxylic acid.[2]

Experimental Protocol: Synthesis via Lithiation of 5-Bromothiazole

This protocol is adapted from a similar, well-documented procedure for the synthesis of thiazole carboxylic acids.[3]

Materials:

-

5-Bromothiazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Dry Ice (solid Carbon Dioxide)

-

Anhydrous Diethyl Ether

-

Hydrochloric Acid (HCl), 1M solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 5-bromothiazole (1 equivalent) dissolved in anhydrous THF under an inert atmosphere.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe, maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 1 hour to ensure complete formation of the thiazolyllithium intermediate.

-

Carboxylation: The reaction flask is carefully opened under a positive pressure of inert gas, and an excess of crushed dry ice is added in portions. The reaction mixture is then allowed to slowly warm to room temperature overnight with continuous stirring.

-

Work-up: The reaction is quenched with the addition of water. The organic solvent is removed under reduced pressure. The remaining aqueous layer is washed with diethyl ether to remove any unreacted starting material.

-

Acidification: The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 3-4 with 1M HCl. The formation of a precipitate (the product) should be observed.

-

Extraction and Drying: The aqueous mixture is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure this compound.

Biological Activity and Role in Drug Development

While this compound itself is primarily a building block, its derivatives are of significant interest in drug discovery due to their broad spectrum of biological activities.[4] These derivatives have been extensively investigated as anticancer and antimicrobial agents.[5]

Anticancer Activity and Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

-

PI3K/AKT/mTOR Pathway: Many thiazole-based compounds have been developed as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[6][7][8] Aberrant activation of this pathway is a common feature in many cancers, and its inhibition can lead to decreased cell growth and induction of apoptosis.[9]

-

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Thiazole derivatives have been designed to inhibit EGFR kinase activity, thereby blocking downstream signaling cascades that promote tumor growth.[10][11]

-

Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is an enzyme that plays a role in the endocannabinoid system and has been implicated in tumorigenesis. Thiazole-5-carboxylate derivatives have been synthesized and shown to be selective inhibitors of MAGL, highlighting another avenue for their anticancer potential.[12]

Below is a diagram illustrating the general mechanism of action for thiazole derivatives targeting the PI3K/AKT/mTOR signaling pathway.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by thiazole derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel drugs based on the this compound scaffold typically follows a structured experimental workflow, from the initial synthesis of derivatives to their comprehensive biological evaluation.

Caption: General workflow for the development of thiazole-based therapeutic agents.

Conclusion

This compound is a cornerstone molecule in the field of medicinal chemistry. Its versatile chemical nature allows for the synthesis of a vast library of derivatives with potent biological activities. The continued exploration of these derivatives, particularly as inhibitors of key signaling pathways in cancer and infectious diseases, holds significant promise for the development of next-generation therapeutics. This guide provides a foundational understanding for researchers and scientists looking to leverage the potential of this important heterocyclic compound.

References

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-BROMOTHIAZOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 10. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAFV600E [mdpi.com]

- 12. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Thiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. It covers its fundamental properties, synthesis, and biological relevance, presenting data and protocols in a manner accessible to researchers and developers.

Nomenclature and Identification

The compound is systematically named according to IUPAC standards, though several synonyms are commonly used in literature and commercial listings.

-

IUPAC Name : 1,3-thiazole-5-carboxylic acid[1]

Physicochemical Properties

The key quantitative properties of this compound are summarized below. These properties are crucial for its application in synthesis and formulation.

| Property | Value | Source |

| Molecular Formula | C₄H₃NO₂S | [1][2] |

| Molecular Weight | 129.14 g/mol | [1][2][3] |

| Appearance | Pale yellow or beige to light yellow solid | [2] |

| Purity | ≥ 96% (HPLC) | [2] |

| InChI Key | YZVFSQQHQPPKNX-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=C(SC=N1)C(=O)O | [1][3] |

| Storage Conditions | Store at 0-8°C, sealed in dry conditions | [2] |

Synthesis Protocols

This compound can be synthesized through various routes. A convenient and effective method involves a halogen-metal exchange reaction starting from 5-bromothiazole.[4]

Experimental Protocol: Synthesis via Halogen-Metal Exchange

This protocol outlines the conversion of 5-bromothiazole to this compound.

-

Preparation of the Thiazolyllithium Intermediate:

-

Dissolve 5-bromothiazole in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Slowly add a solution of an organolithium reagent, such as n-butyllithium (n-BuLi), dropwise to the cooled solution. The n-BuLi will react with the 5-bromothiazole to form the corresponding thiazolyllithium compound.[4]

-

Maintain the reaction at -78 °C and stir for a designated period to ensure complete formation of the intermediate.

-

-

Carboxylation:

-

Quench the reaction mixture by introducing a source of carbon dioxide. This can be achieved by pouring the solution over crushed dry ice (solid CO₂) or by bubbling CO₂ gas through the mixture.

-

Allow the mixture to warm to room temperature slowly.

-

-

Acidification and Extraction:

-

Once at room temperature, acidify the reaction mixture to a pH of approximately 2-3 by the careful, dropwise addition of an aqueous acid, such as hydrochloric acid (HCl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts and wash them with brine.

-

-

Purification:

-

Dry the combined organic layer over an anhydrous drying agent like sodium sulfate.

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, this compound, can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.[5]

-

Caption: Synthesis workflow via halogen-metal exchange.

Biological Activity and Applications

The thiazole ring is a key structural motif in a wide range of biologically active compounds, including vitamin B1 (thiamine).[6] this compound and its derivatives serve as versatile building blocks in the development of novel therapeutic agents and other functional materials.

Key Application Areas:

-

Pharmaceutical Development : It is a crucial intermediate for synthesizing drugs with antimicrobial, anti-inflammatory, anti-cancer, and anti-diabetic properties.[2][6][7]

-

Agrochemicals : The compound is used in formulating fungicides and herbicides.[2]

-

Material Science : It is employed in the production of specialty polymers and dyes.[2]

Signaling Pathway: Role in Oxidative Stress Amelioration

Derivatives of this compound have shown significant potential in mitigating conditions associated with oxidative stress, such as diabetes. For instance, the novel derivative "2-(4-Fluorobenzamido)-4-methylthis compound" (NDTD) has been shown to ameliorate hyperglycemia and hyperlipidemia in diabetic rat models.[8] Its mechanism involves the attenuation of oxidative stress markers. The compound helps restore the levels of key antioxidant enzymes while reducing markers of cellular damage.[8]

Caption: Role of a thiazole derivative in mitigating oxidative stress.

References

- 1. This compound | C4H3NO2S | CID 84494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "2-(4-Fluorobenzamido)-4-methylthis compound" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Thiazole-5-carboxylic acid (CAS No: 14527-41-4). The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visualizations to support laboratory work and drug discovery initiatives.

Physical Properties

This compound is a pale yellow to brown crystalline solid.[1][2] It is a key heterocyclic compound, recognized for the enhanced reactivity and functionality imparted by its thiazole ring structure.[2] This makes it a valuable intermediate and building block in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of antimicrobial and anti-inflammatory agents.[2]

Quantitative Physical Data

The known physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 1,3-thiazole-5-carboxylic acid | [3] |

| Molecular Formula | C₄H₃NO₂S | [2][3] |

| Molecular Weight | 129.14 g/mol | [2][3] |

| Appearance | Light yellow to Brown powder/crystalline solid | [1][2] |

| Melting Point | 224 °C (with decomposition) | [1] |

| Boiling Point | 107-108 °C (at 10 Torr) | |

| Density (Predicted) | 1.525 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.07 ± 0.10 | |

| Storage Conditions | 0-8 °C | [2] |

Crystal Structure

A crystal structure for this compound has been determined and is available in the Crystallography Open Database. The crystal system is orthorhombic with the space group P b c m.[3]

Unit Cell Parameters:

-

a = 6.780 Å

-

b = 12.082 Å

-

c = 6.403 Å

-

α = 90°

-

β = 90°

-

γ = 90°

Chemical Properties and Reactivity

This compound's chemical behavior is dictated by its two primary functional groups: the aromatic thiazole ring and the carboxylic acid moiety. The thiazole ring is electron-rich and susceptible to electrophilic substitution, while also possessing a nitrogen atom that can be protonated or alkylated.[4] The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and decarboxylation.

Reactivity Profile

The compound is a versatile building block in medicinal chemistry and materials science.[2][5] The electron-deficiency of the C2 position and the relative electron-richness of the C5 position influence its reactivity in substitution reactions.[4]

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C4H3NO2S | CID 84494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. chemimpex.com [chemimpex.com]

A Technical Guide to the Solubility of Thiazole-5-Carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of thiazole-5-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile based on the compound's chemical properties and furnishes a detailed experimental protocol for its determination.

Introduction to this compound

This compound is a heterocyclic compound with the molecular formula C₄H₃NO₂S.[1] Its structure, featuring both a thiazole ring and a carboxylic acid group, makes it a valuable building block in medicinal chemistry and materials science.[2] Understanding its solubility in various organic solvents is crucial for its application in synthesis, formulation, and biological screening.

Qualitative Solubility Profile

The solubility of a compound is dictated by its molecular structure and the properties of the solvent. This compound's structure suggests a nuanced solubility profile:

-

Polar Protic Solvents (e.g., Alcohols): The presence of the carboxylic acid group, capable of hydrogen bonding, suggests that this compound is likely to be soluble in polar protic solvents like methanol and ethanol.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The polar nature of the thiazole ring and the carboxylic acid group also indicates probable solubility in polar aprotic solvents.[3] These solvents can engage in dipole-dipole interactions with the solute.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the compound's overall polarity, it is expected to have low solubility in nonpolar solvents.

It is important to note that these are general predictions. The actual quantitative solubility can be influenced by factors such as temperature and the presence of impurities.

Quantitative Solubility Data

To facilitate the recording and comparison of experimentally determined data, the following table structure is recommended:

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Methanol | 25 | Data not available | Data not available | Equilibrium Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Equilibrium Shake-Flask |

| Isopropanol | 25 | Data not available | Data not available | Equilibrium Shake-Flask |

| Acetone | 25 | Data not available | Data not available | Equilibrium Shake-Flask |

| Acetonitrile | 25 | Data not available | Data not available | Equilibrium Shake-Flask |

| Dichloromethane | 25 | Data not available | Data not available | Equilibrium Shake-Flask |

| Ethyl Acetate | 25 | Data not available | Data not available | Equilibrium Shake-Flask |

| Tetrahydrofuran (THF) | 25 | Data not available | Data not available | Equilibrium Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Equilibrium Shake-Flask |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | Equilibrium Shake-Flask |

| Toluene | 25 | Data not available | Data not available | Equilibrium Shake-Flask |

| Hexane | 25 | Data not available | Data not available | Equilibrium Shake-Flask |

Researchers should replace "Data not available" with their experimentally determined values.

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The equilibrium shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid.

4.1. Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

4.2. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in the orbital shaker or on the magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a filter. Dilute the collected sample with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor × 100) / Volume of initial supernatant (mL)

The dilution factor is the total volume of the diluted sample divided by the volume of the supernatant taken.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, its chemical structure provides a basis for qualitative predictions. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. The systematic approach outlined will enable researchers to generate the critical data needed for their work in drug development and chemical synthesis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Thiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of Thiazole-5-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes high-quality predicted NMR data to facilitate structural elucidation and characterization. The methodologies presented are based on standard laboratory practices for small organic molecules.

Chemical Structure and Atom Numbering

This compound (CAS No: 14527-41-4) is a heterocyclic compound with the molecular formula C₄H₃NO₂S. For clarity in the assignment of NMR signals, the atoms are numbered as follows:

Caption: Structure of this compound with atom numbering for NMR.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These values were generated using computational algorithms and should be considered as estimations. Actual experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | 9.1 - 9.3 | Singlet |

| H4 | 8.4 - 8.6 | Singlet |

| COOH | 12.0 - 13.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 155 - 160 |

| C4 | 130 - 135 |

| C5 | 140 - 145 |

| C6 (COOH) | 165 - 170 |

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound is provided below.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the observation of the exchangeable carboxylic acid proton. Other potential solvents include methanol-d₄ or chloroform-d, though the acidic proton may exchange with deuterium in methanol.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required, although referencing to the residual solvent peak is more common.

NMR Data Acquisition

-

Spectrometer Setup: The experiments should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or higher field strength instrument.

-

Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is typically used.

-

Spectral Width: A spectral width of approximately 16 ppm is usually sufficient.

-

Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is a reasonable starting point.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard.

-

Spectral Width: A spectral width of about 240 ppm is appropriate.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will likely be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2 seconds is a common choice.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or to TMS at 0.00 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the structural analysis of a small organic molecule using NMR spectroscopy.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Disclaimer: The NMR data presented in this guide are computationally predicted and are intended for illustrative and comparative purposes only. Experimental verification is necessary for definitive structural assignment and publication.

The Diverse Biological Landscape of Thiazole-5-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives, particularly those bearing a carboxylic acid at the 5-position, exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of thiazole-5-carboxylic acid derivatives, with a focus on their potential as therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a foundational method. This typically involves the condensation of a thioamide with an α-halocarbonyl compound. Variations of this and other synthetic strategies allow for the introduction of a wide array of substituents on the thiazole ring, enabling the fine-tuning of biological activity.

General Synthetic Workflow

The following diagram illustrates a common workflow for the synthesis of thiazole-5-carboxamide derivatives, a class of compounds with significant biological activities.

Detailed Experimental Protocol: Synthesis of 2-Aryl-4-methylthiazole-5-carboxamides

This protocol is a representative example for the synthesis of a 2-aryl-4-methylthiazole-5-carboxamide derivative.

Step 1: Synthesis of 2-Amino-4-methylthiazole

-

A mixture of a substituted acetophenone (1.0 eq.), thiourea (2.0 eq.), and iodine (1.0 eq.) in ethanol is heated to reflux for 4-6 hours.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated solid is filtered, washed with water, and dried to yield the 2-aminothiazole derivative.

Step 2: Synthesis of Ethyl 2-Aryl-4-methylthiazole-5-carboxylate

-

To a solution of the 2-aminothiazole derivative (1.0 eq.) in a suitable solvent (e.g., ethanol), an α-ketoester (1.1 eq.) and a catalytic amount of a strong acid (e.g., sulfuric acid) are added.

-

The mixture is refluxed for 8-12 hours.

-

The solvent is evaporated, and the residue is purified by column chromatography to obtain the corresponding thiazole-5-carboxylate ester.

Step 3: Hydrolysis to this compound

-

The ethyl 2-aryl-4-methylthiazole-5-carboxylate (1.0 eq.) is dissolved in a mixture of ethanol and water.

-

An excess of a base, such as sodium hydroxide (2.0-3.0 eq.), is added, and the mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

-

The aqueous solution is acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

The solid is filtered, washed with cold water, and dried.

Step 4: Amide Coupling to form 2-Aryl-4-methylthiazole-5-carboxamides

-

To a solution of the this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM), coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) are added.

-

The mixture is stirred at 0°C for 30 minutes.

-

The desired amine (1.1 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.) are added, and the reaction mixture is stirred at room temperature overnight.

-

The solvent is removed in vacuo, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to afford the final thiazole-5-carboxamide derivative.

Biological Activities and Quantitative Data

This compound derivatives have been extensively investigated for a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects. The following tables summarize key quantitative data from various studies.

Anticancer Activity

The antiproliferative activity of these derivatives is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The MTT assay is a commonly used colorimetric assay to assess cell viability.[1][2][3]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Dasatinib Analog (6d) | K563 (Leukemia) | < 1 | [4] |

| MCF-7 (Breast) | 20.2 | [4] | |

| HT-29 (Colon) | 21.6 | [4] | |

| Compound 7f | A-549 (Lung) | Moderate Activity | [5] |

| Bel7402 (Liver) | Moderate Activity | [5] | |

| HCT-8 (Intestine) | Moderate Activity | [5] | |

| Compound 3g | EKVX (Non-Small Cell Lung) | 0.865 | [6] |

| MDA-MB-468 (Breast) | 1.20 | [6] | |

| Compound 4c | HOP-92 (Non-Small Cell Lung) | 0.34 | [6] |

| EKVX (Non-Small Cell Lung) | 0.96 | [6] | |

| MDA-MB-231/ATCC (Breast) | 1.08 | [6] | |

| Compound 4c (Thiazolidinone) | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |

| HepG2 (Liver) | 7.26 ± 0.44 | [7] |

Enzyme Inhibitory Activity

This compound derivatives have been shown to inhibit various enzymes implicated in disease pathogenesis.

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

| Compound ID | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

| GK-20 | Xanthine Oxidase | 0.45 | Mixed | [8] |

| Unnamed Thiazole Derivative | Protein Kinase CK2 | 0.4 | - | [9] |

| Compound 2b | COX-1 | 0.239 | - | [10][11] |

| COX-2 | 0.191 | - | [10][11] | |

| Compound 2a | COX-1 | 2.65 | - | [11] |

| COX-2 | 0.958 | - | [11] | |

| Compound 3g | Monoacylglycerol Lipase (MAGL) | 0.037 | - | [6] |

| Compound 4c | Monoacylglycerol Lipase (MAGL) | 0.063 | - | [6] |

| Compound 4c (Thiazolidinone) | VEGFR-2 | 0.15 | - | [7] |

Anti-inflammatory Activity

The anti-inflammatory potential is often assessed using the carrageenan-induced paw edema model in rodents.

Table 3: Anti-inflammatory Activity of Thiazole Derivatives

| Compound ID | Assay | Inhibition (%) | Time Point | Reference |

| Compound 3c | Carrageenan-induced paw edema | 44 | - | [12] |

| Compound 3d | Carrageenan-induced paw edema | 41 | - | [12] |

| Nitro-substituted thiazole derivatives | Carrageenan-induced paw edema | Better than standard | Multiple | [13] |

Experimental Protocols for Biological Evaluation

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]

-

Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

-

Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.[1] Serial dilutions are then made in complete cell culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing the test compounds. Control wells receive medium with the vehicle (DMSO) at the same final concentration.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.[2]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[2]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[14]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Enzyme Inhibition Assays

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine, which absorbs light at approximately 295 nm.[5]

-

Reagent Preparation: Prepare a phosphate buffer (e.g., 50-100 mM, pH 7.5), a solution of xanthine (substrate), and a solution of xanthine oxidase. The test compounds and a positive control (e.g., allopurinol) are dissolved in DMSO.[5]

-

Assay Setup: In a 96-well UV-transparent plate, add the buffer, the test compound at various concentrations (or vehicle for control), and the xanthine oxidase solution.

-

Pre-incubation: The plate is pre-incubated for a short period (e.g., 15 minutes) at 25°C.

-

Reaction Initiation: The reaction is initiated by adding the xanthine solution to all wells.

-

Absorbance Measurement: The absorbance at 295 nm is measured immediately and after a specific incubation time (e.g., 30 minutes) at 25°C.

-

Data Analysis: The percentage of inhibition is calculated by comparing the change in absorbance in the presence of the inhibitor to the control. The IC50 value is then determined.

The inhibitory activity against COX-1 and COX-2 can be determined using commercially available assay kits or by measuring the production of prostaglandins (e.g., PGE2) using methods like enzyme immunoassay (EIA).[15]

-

Enzyme and Inhibitor Incubation: In a 96-well plate, the assay buffer, a heme cofactor, and either COX-1 or COX-2 enzyme are added. The thiazole derivative at various concentrations or a vehicle control is then added, and the plate is incubated to allow for inhibitor binding.[15]

-

Reaction Initiation: The enzymatic reaction is started by adding the substrate, arachidonic acid.[15]

-

Reaction Incubation and Termination: The plate is incubated at 37°C to allow for prostaglandin synthesis. The reaction is then stopped by adding a stop solution (e.g., HCl).[15]

-

Detection: The amount of prostaglandin produced is quantified using an appropriate method, such as an EIA kit.[15]

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 values for COX-1 and COX-2 are determined.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[1]

-

Animal Acclimatization: Male Wistar or Sprague Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.[16]

-

Compound Administration: The test thiazole derivatives, a standard anti-inflammatory drug (e.g., indomethacin), and a vehicle control are administered to different groups of rats, typically orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.[1][6]

-

Paw Volume Measurement: The paw volume is measured at "0" hour (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[1]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume with that of the control group.

Signaling Pathways

Several thiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently implicated target.[4][17]

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development. Some this compound derivatives have been identified as dual inhibitors of PI3K and mTOR.[4][17]

Conclusion

This compound derivatives represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, coupled with well-established synthetic routes, make them attractive candidates for the development of novel therapeutic agents. The data presented in this guide highlight their potential as anticancer, anti-inflammatory, and enzyme inhibitory agents. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and elucidation of precise molecular mechanisms of action will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

- 1. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. revvity.com [revvity.com]

- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. benchchem.com [benchchem.com]

- 8. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inotiv.com [inotiv.com]

- 13. researchgate.net [researchgate.net]

- 14. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

Thiazole-5-Carboxylic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Among its derivatives, thiazole-5-carboxylic acid has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. Its versatile chemical handles allow for diverse structural modifications, leading to compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2] This technical guide provides a comprehensive overview of the synthesis, derivatization, and application of this compound in drug discovery, with a focus on quantitative data, experimental protocols, and key signaling pathways.

Synthesis of the this compound Core

The fundamental method for constructing the thiazole ring is the Hantzsch thiazole synthesis. While various modifications exist, a common route to this compound derivatives involves the reaction of a thioamide with an α-halocarbonyl compound. For instance, 2-substituted thiazole-5-carboxylates can be synthesized through the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides.[3] Another approach involves the halogen-metal exchange reaction of 5-bromothiazole, which can then be converted to this compound.[4]

A general synthetic pathway to obtain 2-amino-thiazole-5-carboxylic acid derivatives, a common starting point for further elaboration, is outlined below. This route is advantageous as it avoids the use of highly toxic or unstable reagents.

Caption: Synthetic workflow for 2-amino-thiazole-5-carboxylic acid derivatives.

Key Derivatizations and Structure-Activity Relationships (SAR)

The carboxylic acid moiety at the 5-position and other positions on the thiazole ring serve as convenient handles for creating libraries of derivatives, typically through the formation of amides and esters. These modifications significantly influence the biological activity of the resulting compounds.

For example, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the kinase inhibitor dasatinib.[5] The study revealed that while some derivatives exhibited high antiproliferative potency against human K563 leukemia cells, their activity against other cancer cell lines was significantly lower, highlighting the importance of the pyrimidin-4-ylamino core of dasatinib for broader anti-tumor activity.[5]

The following diagram illustrates a general structure-activity relationship for thiazole-5-carboxamide derivatives as kinase inhibitors.

Caption: Structure-Activity Relationship (SAR) of thiazole-5-carboxamides.

Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents.[2][5][6][7][8] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including leukemia, breast cancer, lung cancer, and colon cancer.[5][6][7][8]

| Compound ID | Cancer Cell Line | Biological Activity | Reference |

| 6d | K563 (Leukemia) | High antiproliferative potency | [5] |

| 6d | MCF-7 (Breast) | IC50 = 20.2 µM | [5] |

| 6d | HT-29 (Colon) | IC50 = 21.6 µM | [5] |

| 3g | EKVX (Non-Small Cell Lung) | GI50 = 0.865 µM | [6] |

| 3g | MDA-MB-468 (Breast) | GI50 = 1.20 µM | [6] |

| 4c | HOP-92 (Non-Small Cell Lung) | GI50 = 0.34 µM | [6] |

| 4c | EKVX (Non-Small Cell Lung) | GI50 = 0.96 µM | [6] |

| 4c | MDA-MB-231/ATCC (Breast) | GI50 = 1.08 µM | [6] |

| 8c | A-549 (Lung) | 48% inhibition at 5 µg/mL | [7] |

| 8f | A-549 (Lung) | 40% inhibition at 5 µg/mL | [7] |

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer.[9][10] this compound derivatives have been identified as potent inhibitors of several protein kinases, including protein kinase CK2 and Src-family kinases.[9][10][11]

| Compound Class | Target Kinase | Biological Activity | Reference |

| 1,3-Thiazole-5-carboxylic acid derivatives | Protein Kinase CK2 | Most active compound IC50 = 0.4 µM | [9][10] |

| 2-(aminoheteroaryl)-thiazole-5-carboxamides | p56Lck (Src-family kinase) | Potent inhibitors | [11] |

The inhibition of protein kinase CK2, a serine/threonine kinase involved in cell growth, proliferation, and apoptosis, is a promising strategy for cancer therapy.[9] The signaling pathway involving CK2 is depicted below.

Caption: Inhibition of the Protein Kinase CK2 signaling pathway.

Other Therapeutic Applications

The versatility of the this compound scaffold extends to other therapeutic areas:

-

Antimicrobial and Antiviral Activity: Thiazole derivatives have shown activity against various pathogens, including multi-drug resistant Gram-negative bacteria and viruses like HIV-1, adenovirus, and coronaviruses.[1][12]

-

Anti-inflammatory and Antioxidant Effects: Certain derivatives have demonstrated anti-inflammatory and antioxidant properties.[2][13]

-

Metabolic Diseases: this compound derivatives have been investigated as xanthine oxidase inhibitors for the treatment of gout and have shown potential in improving insulin sensitivity in diabetic models.[14][15]

Experimental Protocols

General Procedure for the Synthesis of 2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamide Derivatives

This protocol describes a common method for the synthesis of amide derivatives from a this compound intermediate.

Materials:

-

2-(2-substituted-phenyl)-4-(trifluoromethyl)this compound

-

Thionyl chloride (SOCl2)

-

Substituted aniline

-

Triethylamine (TEA)

-

Dry Dichloromethane (DCM)

Procedure:

-

A solution of the 2-(2-substituted-phenyl)-4-(trifluoromethyl)this compound in dry DCM is prepared.

-

Thionyl chloride is added dropwise to the solution at room temperature, and the mixture is refluxed for 2-3 hours.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.

-

The crude acid chloride is dissolved in dry DCM and added dropwise to a solution of the substituted aniline and triethylamine in dry DCM at 0 °C.

-

The reaction mixture is stirred at room temperature for 4-6 hours.

-

The mixture is then washed with water, 1N HCl, saturated NaHCO3 solution, and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford the desired 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivative.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

-

Cancer cell lines (e.g., A-549, Bel7402, HCT-8)

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (predissolved in DMSO)

-

MTT solution (0.5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with DMSO alone is also included.

-

The cells are incubated for a specified period (e.g., 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plates are incubated for an additional 4 hours at 37 °C to allow the formation of formazan crystals.

-

The MTT solution is removed, and the formazan crystals are dissolved in a solubilization buffer.

-

The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]

Conclusion

This compound is a highly versatile and valuable building block in medicinal chemistry. Its amenability to a wide range of chemical modifications allows for the generation of diverse compound libraries with a broad spectrum of biological activities. The continued exploration of this scaffold, coupled with rational drug design and a deeper understanding of its interactions with biological targets, holds significant promise for the discovery of novel and effective therapeutic agents for a multitude of diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further harness the potential of this remarkable heterocyclic core.

References

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, in silico and in vitro studies of novel 4-methylthis compound derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Thiazole-5-Carboxamide GPS491 Inhibits HIV-1, Adenovirus, and Coronavirus Replication by Altering RNA Processing/Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. "2-(4-Fluorobenzamido)-4-methylthis compound" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiazole-5-carboxylic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for Thiazole-5-carboxylic acid. The information is intended to equip laboratory personnel with the knowledge necessary to handle this compound responsibly, minimizing risks and ensuring a safe working environment.

Hazard Identification and Classification

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Reference |

| Chemical Formula | C₄H₃NO₂S | [1] |

| Molecular Weight | 129.14 g/mol | [1] |

| Appearance | Light yellow to brown crystalline powder | TCI Chemicals |

| Melting Point | 224 °C (decomposes) | TCI Chemicals |

| GHS Pictogram | [1] | |

| GHS Signal Word | Warning | [1] |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 | [1] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected before use and disposed of properly after handling the compound.

-

Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.

-

-

Respiratory Protection: If working in a poorly ventilated area or if dusts are likely to be generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In case of exposure, the following first-aid measures should be taken immediately:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if safe to do so.

-

Clean-up:

-

Wear appropriate PPE.

-

For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

-

Clean the spill area thoroughly with a suitable decontaminating solution.

-

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Caption: Workflow for handling a chemical spill.

Experimental Protocol: In Vitro Skin Irritation

To assess the skin irritation potential of this compound, the OECD Test Guideline 439: "In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method" can be followed.[3][4] This in vitro method provides an alternative to traditional animal testing.[5][6]

Principle

The test utilizes a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[4][6] The test chemical is applied topically to the RhE tissue. Cell viability is then measured to determine the irritant potential of the substance.[6] A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[6]

Methodology

-

RhE Model Preparation: Commercially available RhE kits are typically used. The tissues are pre-incubated in a defined medium.

-

Test Chemical Application:

-

A sufficient amount of this compound (as a solid or a suitable dilution) is applied to the surface of the RhE tissue.

-

Negative (e.g., phosphate-buffered saline) and positive (e.g., sodium dodecyl sulfate) controls are run in parallel.

-

-

Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C and 5% CO₂.[6]

-

Rinsing and Post-Incubation: The test substance is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a longer period (e.g., 42 hours) to allow for recovery or progression of cellular damage.[6]

-

Viability Assessment (MTT Assay):

-

The tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a blue formazan precipitate.[6]

-

The formazan is extracted from the tissues using a solvent (e.g., isopropanol).

-

The optical density of the extracted formazan is measured using a spectrophotometer.

-

-

Data Analysis: The cell viability for each tissue is expressed as a percentage of the negative control. A substance is classified as an irritant if the mean cell viability is less than or equal to 50%.[6]

Caption: Hazard identification and risk assessment process.

Conclusion

This compound is a valuable compound in research and development, but it requires careful handling due to its potential to cause skin and eye irritation. By adhering to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment and engineering controls, researchers can work with this chemical in a safe and responsible manner. Understanding the potential hazards and implementing robust safety protocols are paramount to ensuring a safe laboratory environment.

References

Natural occurrence of thiazole derivatives in drug discovery

An In-depth Technical Guide to the Natural Occurrence of Thiazole Derivatives in Drug Discovery

Introduction: The Privileged Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold."[3] This versatile nucleus is present in a wide array of naturally occurring bioactive compounds, from essential vitamins like thiamine (Vitamin B1) to complex antibiotics and anticancer agents.[2][4][5] Naturally occurring thiazole derivatives are predominantly found in marine and microbial sources, where they serve as secondary metabolites with potent and diverse pharmacological activities.[3][5] These natural products represent an invaluable resource for identifying novel lead compounds, offering complex and unique molecular architectures that inspire the development of new therapeutics for a range of human diseases.[6][7]

Natural Sources of Thiazole Derivatives

Thiazole-containing natural products are biosynthesized by a diverse range of organisms. The primary sources are microbial and marine life, which have yielded a rich collection of structurally novel and biologically active compounds.[5]

-

Marine Organisms: The marine environment is a particularly prolific source of thiazole derivatives.[3] These compounds are often isolated from:

-

Cyanobacteria: A significant source of thiazole-containing peptides, including the dolastatins.[8]

-

Sponges and Tunicates (Ascidians): These organisms host symbiotic microbes that produce a variety of cyclic peptides rich in thiazole and oxazole rings, such as the lissoclinamides and patellamides.[8][9]

-

Actinomycetes: Marine-derived actinomycetes are known producers of unique thiazole compounds like thiasporines.[10]

-

-

Microbial Sources: Terrestrial microorganisms are also a crucial source of important thiazole-containing drugs.

-

Bacteria: The bacterium Streptomyces verticillus produces the potent anticancer agent Bleomycin[11][12], while various Streptomyces strains produce the antibiotic Thiostrepton.[13]

-

Myxobacteria: Sorangium cellulosum, a myxobacterium isolated from soil, is the natural source of Epothilones, a class of potent microtubule-stabilizing anticancer agents.[14][15]

-

-

Plants: While less common than in microbes, some plants produce thiazole alkaloids. For example, Peganumal A and B were the first thiazole alkaloids isolated from the seeds of Peganum harmala L.[16]

Major Classes and Biological Activities

Naturally occurring thiazole derivatives exhibit a vast spectrum of biological activities, making them highly valuable in drug discovery.[17][18][19] Their functions range from potent cytotoxicity against cancer cells to targeted inhibition of microbial processes.

Anticancer Agents

Many of the most significant thiazole natural products are potent anticancer agents. Their mechanisms are often novel and highly effective.

-

Epothilones: These 16-membered macrolides, produced by the myxobacterium Sorangium cellulosum, are powerful microtubule-stabilizing agents.[14] Like paclitaxel, they bind to β-tubulin, inducing tubulin polymerization and arresting the cell cycle, which ultimately leads to apoptosis.[20][21] Notably, epothilones are effective against paclitaxel-resistant cancer cell lines, making them crucial second-generation microtubule inhibitors.[14][15] The semi-synthetic derivative Ixabepilone is an FDA-approved drug for treating metastatic breast cancer.[22]

-

Bleomycin: A complex glycopeptide antibiotic isolated from Streptomyces verticillus, Bleomycin is a widely used chemotherapeutic agent for various cancers, including Hodgkin's lymphoma and testicular cancer.[11][23] Its mechanism involves chelating metal ions (primarily iron), which then react with molecular oxygen to produce superoxide and hydroxide free radicals. These radicals induce both single- and double-strand breaks in DNA, inhibiting DNA synthesis and leading to cell death.[11][24]

-

Dolastatins: Originally isolated from the sea hare Dolabella auricularia, these peptides are products of its symbiotic cyanobacteria.[8] Dolastatin 10 and its analogues are potent antimitotic agents that interfere with tubulin polymerization. Their high cytotoxicity has made them important warheads for antibody-drug conjugates (ADCs).

Antibiotics

The thiazole motif is a key component of several powerful antibiotics that act via unique mechanisms.

-

Thiostrepton: This large, highly modified macrocyclic peptide antibiotic is produced by Streptomyces species.[25] It is a potent inhibitor of bacterial protein synthesis. Thiostrepton binds to the 23S rRNA of the large ribosomal subunit and to the L11 ribosomal protein, locking the ribosome in a conformation that prevents the binding of elongation factors, thereby halting protein synthesis.[26][27] It is highly active against Gram-positive bacteria.[25]

-

Cystothiazole A: Isolated from the myxobacterium Cystobacter fuscus, this compound exhibits potent and broad-spectrum antifungal activity, including against Candida albicans, with low cytotoxicity.[28]

Quantitative Bioactivity Data

The following tables summarize quantitative data for representative naturally occurring thiazole derivatives, highlighting their sources and potent biological activities.

| Compound Name | Natural Source | Class | Target/Mechanism | Bioactivity (IC₅₀ / MIC) | Reference(s) |

| Epothilone B | Sorangium cellulosum (Myxobacterium) | Macrolide | Microtubule Stabilization | IC₅₀: ~2-5 nM (various cancer cell lines) | [14][20] |

| Bleomycin A₂ | Streptomyces verticillus (Bacterium) | Glycopeptide | DNA Strand Scission | Clinically used; dose-dependent cytotoxicity | [11][12] |

| Thiostrepton | Streptomyces azureus (Bacterium) | Thiopeptide | Ribosome Inhibition | MIC: <0.1 µg/mL (e.g., Staphylococcus aureus) | [13][25] |

| Dolastatin 10 | Dolabella auricularia (Sea Hare) / Cyanobacteria | Peptide | Tubulin Polymerization Inhibition | IC₅₀: ~0.1-1 nM (various cancer cell lines) | [8] |

| Cystothiazole A | Cystobacter fuscus (Myxobacterium) | Linear Thiazole | Antifungal | MIC: 0.4 µg/mL (Candida albicans) | [28] |

| Bistratamide M/N | Lissoclinum bistratum (Ascidian) | Cyclic Peptide | Cytotoxicity | Moderate cytotoxicity (A-549, MDA-MB-231, etc.) | [8] |

| Thiasporine A | Actinomycetospora chlora (Actinomycete) | Thiazine/Thiazole | Cytotoxicity | IC₅₀: 5.4 µM (H2122 lung cancer cells) | [10] |

Key Experimental Protocols

The discovery and development of thiazole-based drugs rely on standardized and robust experimental procedures for isolation, characterization, and synthesis.

General Protocol for Isolation and Structure Elucidation

The isolation of thiazole derivatives from natural sources typically follows a bioassay-guided fractionation approach.

-

Sample Collection & Extraction: The source organism (e.g., marine sponge, bacterial culture) is collected and homogenized. The biomass is then subjected to solvent extraction, typically using a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) to partition metabolites.

-

Bioassay-Guided Fractionation: The crude extracts are tested for the desired biological activity (e.g., cytotoxicity, antimicrobial activity). The most active extract is selected for further separation.

-

Chromatographic Separation: The active extract is subjected to multiple rounds of chromatography to isolate the pure compound. This process often involves:

-

Column Chromatography: Using silica gel, Sephadex, or other stationary phases to perform initial separation based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase (e.g., C18) or normal-phase HPLC is used for final purification to yield the pure active compound.

-

-

Structure Elucidation: The molecular structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the overall stereochemistry of the molecule.

-

X-ray Crystallography: If a suitable crystal can be grown, X-ray diffraction provides unambiguous determination of the three-dimensional structure.

-

Chemical Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for constructing the thiazole ring, often employed in the total synthesis of natural products.[16][17] The general reaction involves the condensation of an α-haloketone (or α-haloaldehyde) with a thioamide.

Example Protocol: Synthesis of a 2,4-disubstituted Thiazole Core

-

Reactant Preparation:

-

Dissolve the α-haloketone (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

In a separate flask, dissolve the thioamide (1.1 eq) in the same solvent.

-

-

Condensation Reaction:

-

Add the thioamide solution to the α-haloketone solution at room temperature.

-

Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction usually completes within 2-12 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any acid formed, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product using column chromatography on silica gel to obtain the pure thiazole derivative.

-

Visualized Pathways and Workflows